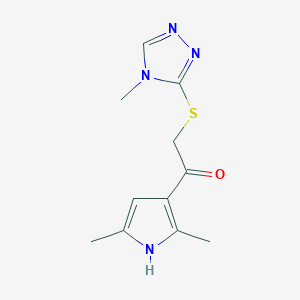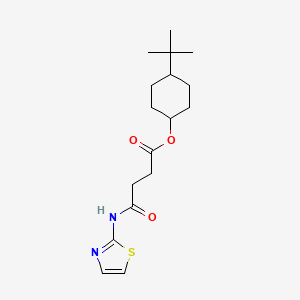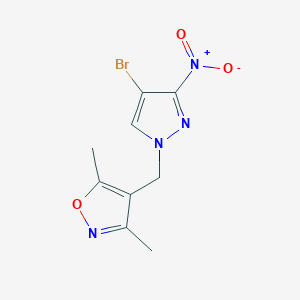
4-((4-Bromo-3-nitro-1h-pyrazol-1-yl)methyl)-3,5-dimethylisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Bromo-3-nitro-1h-pyrazol-1-yl)methyl)-3,5-dimethylisoxazole is a complex organic compound that features a unique combination of functional groups, including a bromine atom, a nitro group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Bromo-3-nitro-1h-pyrazol-1-yl)methyl)-3,5-dimethylisoxazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the bromination of 3-nitro-1H-pyrazole using N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) at 90°C under an inert atmosphere . The resulting 4-bromo-3-nitro-1H-pyrazole is then reacted with 3,5-dimethylisoxazole under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-((4-Bromo-3-nitro-1h-pyrazol-1-yl)methyl)-3,5-dimethylisoxazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The pyrazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon (Pd/C) for reduction reactions, and nucleophiles like sodium azide for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the bromine atom can yield a variety of substituted pyrazole derivatives.
Scientific Research Applications
4-((4-Bromo-3-nitro-1h-pyrazol-1-yl)methyl)-3,5-dimethylisoxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((4-Bromo-3-nitro-1h-pyrazol-1-yl)methyl)-3,5-dimethylisoxazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom and pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-nitro-1H-pyrazole: Shares the pyrazole ring and bromine atom but lacks the isoxazole moiety.
3,5-Dimethylisoxazole: Contains the isoxazole ring but lacks the pyrazole and bromine functionalities.
Uniqueness
4-((4-Bromo-3-nitro-1h-pyrazol-1-yl)methyl)-3,5-dimethylisoxazole is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research applications.
Properties
Molecular Formula |
C9H9BrN4O3 |
|---|---|
Molecular Weight |
301.10 g/mol |
IUPAC Name |
4-[(4-bromo-3-nitropyrazol-1-yl)methyl]-3,5-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C9H9BrN4O3/c1-5-7(6(2)17-12-5)3-13-4-8(10)9(11-13)14(15)16/h4H,3H2,1-2H3 |
InChI Key |
POVMIGJWSVTONJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2C=C(C(=N2)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Dibromo-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B14913621.png)

![3-{2-[(1Z)-2-(methylsulfanyl)but-1-en-1-yl]naphtho[1,2-d][1,3]thiazol-1-ium-1-yl}propane-1-sulfonate](/img/structure/B14913635.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B14913643.png)

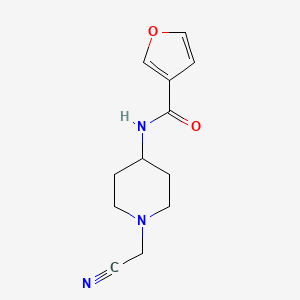


![Ethyl 2-(chloromethyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B14913668.png)
![n-Benzyl-3-chloro-6-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B14913670.png)
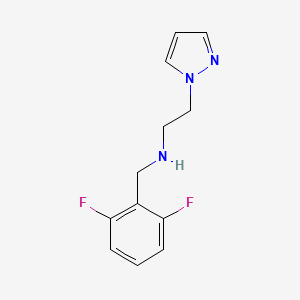
![[1,1'-Biphenyl]-2-yl(tert-butyl)(cyclohexyl)phosphine](/img/structure/B14913679.png)
